molecular formula C18H17NO5 B13090241 6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one

6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one

Katalognummer: B13090241
Molekulargewicht: 327.3 g/mol
InChI-Schlüssel: FEKNHGHFLMGLIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one is a high-purity chemical compound offered for scientific research and development. This compound features a morpholin-3-one core structure substituted with a benzdioxole moiety, a design motif of significant interest in medicinal chemistry. The 1,3-benzodioxole group is a privileged structure in pharmacologically active compounds, known to contribute to binding affinity and metabolic stability. Researchers are exploring this compound and its structural analogs as potent agonists for various biological receptors . The molecular architecture suggests potential for interaction with enzyme active sites and protein targets, making it a valuable scaffold for developing new chemical probes and lead compounds. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C18H17NO5

Molekulargewicht

327.3 g/mol

IUPAC-Name

6-[1,3-benzodioxol-5-yloxy(phenyl)methyl]morpholin-3-one

InChI

InChI=1S/C18H17NO5/c20-17-10-21-16(9-19-17)18(12-4-2-1-3-5-12)24-13-6-7-14-15(8-13)23-11-22-14/h1-8,16,18H,9-11H2,(H,19,20)

InChI-Schlüssel

FEKNHGHFLMGLIK-UHFFFAOYSA-N

Kanonische SMILES

C1C(OCC(=O)N1)C(C2=CC=CC=C2)OC3=CC4=C(C=C3)OCO4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of Morpholin-3-one Core

The morpholin-3-one scaffold can be synthesized via intramolecular cyclization of amino alcohol derivatives or by ring closure of appropriate acetamide precursors.

Industrial Relevant Methods:

  • Oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid using TEMPO-catalyzed oxidation with hypochlorite as oxidant, followed by cyclization to morpholin-3-one derivatives under basic conditions.

  • Alternative methods involve reaction of 2-(2-chloroethoxy)acetyl chloride with aniline derivatives, followed by ring closure in the presence of potassium carbonate in acetonitrile.

Introduction of Benzo[d]dioxol-5-yloxy Group

The benzo[d]dioxol-5-yloxy substituent is typically introduced via nucleophilic aromatic substitution or ether formation using benzo[d]dioxol-5-ol derivatives.

  • Benzo[d]dioxol-5-yl trifluoromethanesulfonate (a triflate derivative) serves as a reactive intermediate for coupling reactions, enabling chemoselective formation of aryl ethers under mild conditions.

  • The use of triflates allows for high-yielding and selective introduction of the benzodioxole moiety onto phenylmethyl or morpholinone intermediates.

Attachment of Phenylmethyl Group

The phenylmethyl group can be introduced through:

  • Alkylation of morpholin-3-one nitrogen or oxygen with benzyl halides or benzyl derivatives under basic conditions.

  • Condensation reactions involving benzyl alcohol or benzyl derivatives in the presence of activating agents or catalysts.

Representative Preparation Method (Based on Patent and Literature Data)

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid TEMPO catalyst, NaOCl or Ca(OCl)2, pH 8-12, biphasic system High Mild, selective oxidation
2 Formation of morpholin-3-one ring Cyclization with base (K2CO3) in acetonitrile Moderate to High Ring closure step
3 Preparation of benzo[d]dioxol-5-yl triflate intermediate Reaction of benzo[d]dioxol-5-ol with trifluoromethanesulfonic anhydride High Enables chemoselective coupling
4 Coupling of morpholin-3-one intermediate with benzo[d]dioxol-5-yl triflate Base (e.g., DIPEA), acetonitrile solvent, room temperature High Selective ether formation
5 Introduction of phenylmethyl group Alkylation with benzyl halide under basic conditions Moderate to High Final substitution step

Analysis of Preparation Methods

  • Yield and Efficiency: The TEMPO-catalyzed oxidation and triflate-mediated coupling steps provide high yields and selectivity, which are advantageous for scale-up and industrial applications.

  • Safety and Environmental Considerations: Avoidance of harsh nitration or chromium-based oxidants reduces environmental impact and improves safety profiles.

  • Scalability: The described methods utilize readily available reagents and mild conditions, facilitating industrial scale synthesis.

  • Selectivity: Use of triflates and controlled basic conditions ensures chemoselective substitution without degradation of sensitive benzodioxole rings.

Summary Table of Key Preparation Parameters

Parameter Method A (TEMPO Oxidation & Cyclization) Method B (Triflate Coupling)
Starting Material 2-(2-chloroethoxy)ethanol Benzo[d]dioxol-5-ol triflate
Catalyst/Activator TEMPO radical DIPEA (base)
Solvent Biphasic aqueous-organic (e.g., MeCN/H2O) Acetonitrile
Temperature Room temperature to mild heating Room temperature
Reaction Time Several hours Hours to overnight
Yield High (>80%) High (>90%)
Environmental Impact Low, avoids heavy metals Low, avoids strong acids

Research Findings and Insights

  • The use of TEMPO-catalyzed oxidation for preparing key intermediates is well-documented for its mildness and high efficiency, enabling better control over oxidation states and minimizing side reactions.

  • Benzo[d]dioxol-5-yl triflates have been shown to be excellent electrophiles in Suzuki-type and other coupling reactions, facilitating the selective introduction of the benzodioxole moiety without ring cleavage.

  • The morpholin-3-one ring system is a versatile scaffold in medicinal chemistry, and its functionalization with benzodioxole and phenylmethyl groups enhances biological activity, as seen in various pharmaceutical intermediates.

  • Avoiding hazardous nitration steps and chromium-based oxidants improves the safety and environmental footprint of the synthesis, aligning with green chemistry principles.

Analyse Chemischer Reaktionen

6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety, using reagents like sodium hydride and alkyl halides.

Wissenschaftliche Forschungsanwendungen

6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit cell proliferation by inducing apoptosis and cell cycle arrest. The compound may interact with proteins involved in cell signaling pathways, leading to the modulation of gene expression and cellular responses.

Vergleich Mit ähnlichen Verbindungen

6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one can be compared with similar compounds such as:

    6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one: This compound shares the benzo[d][1,3]dioxole moiety but differs in its overall structure and reactivity.

    Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: Another compound with a benzo[d][1,3]dioxole moiety, used in different applications and exhibiting distinct chemical properties.

Biologische Aktivität

6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the compound's biological activity, summarizing key findings from various studies, including its anticancer effects, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound features a morpholinone core with a benzo[d][1,3]dioxole moiety and a phenyl group attached via a methylene bridge. This unique structure is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one. For instance, derivatives containing benzo[d][1,3]dioxol-5-yl groups have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study synthesized several thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties and evaluated their cytotoxicity using the SRB assay on HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results indicated that many derivatives exhibited potent antitumor activity with IC50 values lower than those of the standard drug doxorubicin:

CompoundIC50 (HepG2)IC50 (HCT116)IC50 (MCF-7)
Thiourea 12.38 µM1.54 µM4.52 µM
Doxorubicin7.46 µM8.29 µM4.56 µM

These findings suggest that modifications to the benzo[d][1,3]dioxole structure can enhance anticancer efficacy while maintaining selectivity towards cancer cells over normal cells .

The anticancer mechanisms of compounds related to 6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one involve several pathways:

  • Inhibition of Tubulin Polymerization : Similar to other known antimitotic agents like podophyllotoxin, these compounds inhibit microtubule assembly, thereby disrupting mitosis .
  • EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .
  • Induction of Apoptosis : Studies indicated that these compounds can activate apoptotic pathways by modulating proteins such as Bcl-2 and Bax, leading to increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is significantly influenced by their structural components. Key observations include:

  • Dioxole Ring Integrity : The presence of an intact dioxole ring is essential for maintaining antitumor activity.
  • Substituents on the Benzyl Moiety : Modifications at specific positions on the benzyl group can either enhance or diminish activity; for instance, para-methoxy substitutions have shown beneficial effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.